![molecular formula C18H28Br2O2 B12571066 Benzene, 1,3-bis[(6-bromohexyl)oxy]- CAS No. 194854-06-3](/img/structure/B12571066.png)
Benzene, 1,3-bis[(6-bromohexyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3-bis[(6-bromohexyl)oxy]-: is an organic compound with the molecular formula C18H28Br2O2 It consists of a benzene ring substituted with two 6-bromohexyl groups at the 1 and 3 positions, connected through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis[(6-bromohexyl)oxy]- typically involves the reaction of 1,3-dihydroxybenzene with 6-bromohexanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
1,3-dihydroxybenzene+2(6-bromohexanol)K2CO3,DMFBenzene, 1,3-bis[(6-bromohexyl)oxy]-
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1,3-bis[(6-bromohexyl)oxy]- can undergo nucleophilic substitution reactions due to the presence of bromine atoms. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Major Products:
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hexyl derivatives without bromine.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine:
- Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Benzene, 1,3-bis[(6-bromohexyl)oxy]- involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms and ether linkages. These functional groups allow the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and structures. The pathways involved include nucleophilic substitution, oxidation, and reduction, which are fundamental to its reactivity and applications.
Comparison with Similar Compounds
- Benzene, 1,4-bis[(6-bromohexyl)oxy]-
- Benzene, 1,2-bis[(6-bromohexyl)oxy]-
- [(6-bromohexyl)oxy]benzene
Comparison:
- Benzene, 1,3-bis[(6-bromohexyl)oxy]- is unique due to the specific positioning of the 6-bromohexyl groups at the 1 and 3 positions on the benzene ring, which influences its reactivity and physical properties.
- Benzene, 1,4-bis[(6-bromohexyl)oxy]- has the 6-bromohexyl groups at the 1 and 4 positions, leading to different steric and electronic effects.
- [(6-bromohexyl)oxy]benzene contains only one 6-bromohexyl group, resulting in different reactivity and applications.
This detailed article provides a comprehensive overview of Benzene, 1,3-bis[(6-bromohexyl)oxy]- and its significance in various fields
Properties
CAS No. |
194854-06-3 |
|---|---|
Molecular Formula |
C18H28Br2O2 |
Molecular Weight |
436.2 g/mol |
IUPAC Name |
1,3-bis(6-bromohexoxy)benzene |
InChI |
InChI=1S/C18H28Br2O2/c19-12-5-1-3-7-14-21-17-10-9-11-18(16-17)22-15-8-4-2-6-13-20/h9-11,16H,1-8,12-15H2 |
InChI Key |
WSAWZXVUQLCWLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCBr)OCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


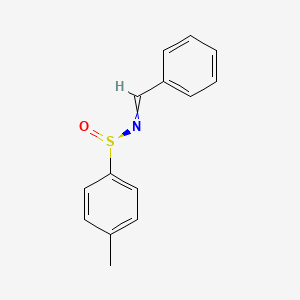
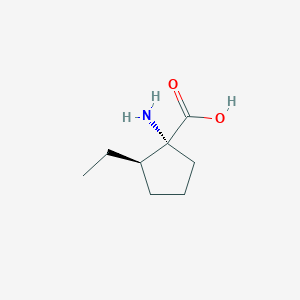
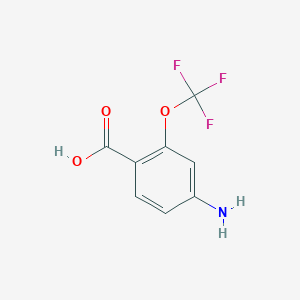
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)

![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)

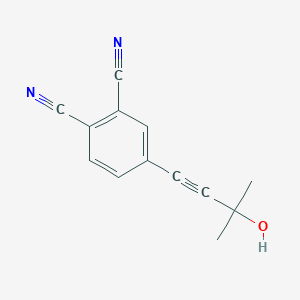
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)
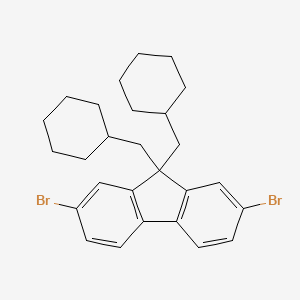
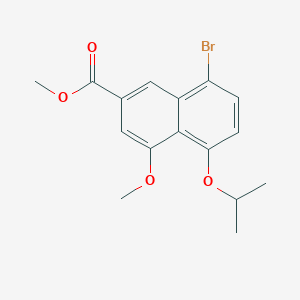
![N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B12571042.png)
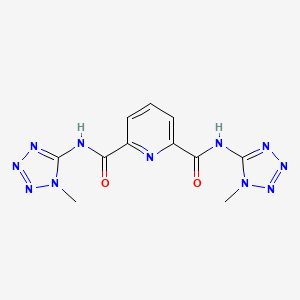
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
